3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
The compound is a derivative of quinolinone, which is a class of organic compounds that are commonly used in the synthesis of pharmaceuticals . The presence of the fluorobenzenesulfonyl group suggests that it might have unique reactivity and properties compared to other quinolinones .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, with a fluorobenzenesulfonyl group attached. The exact structure would depend on the positions of the various substituents on the quinolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzenesulfonyl group could potentially affect its solubility, stability, and reactivity .Scientific Research Applications
Applications in Catalysis and Organic Synthesis
Research on compounds with sulfonyl and quinolinone components has highlighted their utility in catalysis and organic synthesis. For instance, a study by Bao et al. (2019) describes the ligand-free iron-catalyzed benzylic C (sp3)–H amination of methylarenes using N-fluorobenzenesulfonimide, showcasing the potential for sulfonyl-containing compounds in facilitating environmentally friendly amination reactions (Bao, Cao, Liu, & Zhu, 2019). Such methodologies could be extrapolated to the synthesis or functionalization of compounds like 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one, potentially offering new pathways for the synthesis of complex organic molecules.
Role in Fluorescence and Sensing Technologies
Compounds structurally related to 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one have been investigated for their fluorophore properties. Kimber et al. (2003) discussed the synthesis and spectroscopic study of quinolin-4-one derivatives as fluorophores for Zn(II), highlighting the potential of quinoline derivatives in sensor technologies and fluorescence-based applications (Kimber, Geue, Lincoln, Ward, & Tiekink, 2003). This suggests that modifications of the 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one structure could yield new materials for detecting specific ions or molecules with high sensitivity and selectivity.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6-methyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-3-10-21-12-18(19(22)16-11-13(2)4-9-17(16)21)25(23,24)15-7-5-14(20)6-8-15/h4-9,11-12H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSBFEWXEJJYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one |
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